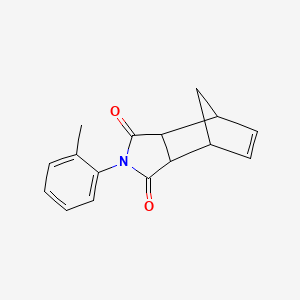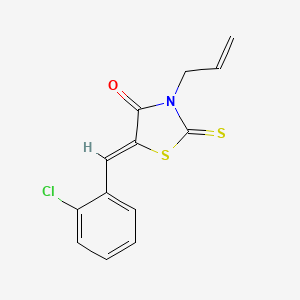![molecular formula C17H9Cl2N3O2 B11672447 6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B11672447.png)
6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-氯-10-(3-氯苯基)嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮是一种杂环化合物,属于嘧啶并喹啉类。这些化合物以其多样的生物活性及其在药物化学中的潜在应用而闻名。该化合物的结构特点是嘧啶并喹啉核心,在6位和10位具有氯取代基,在3位具有氯苯基。
准备方法
合成路线和反应条件
6-氯-10-(3-氯苯基)嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮的合成可以通过涉及巴比妥酸、芳香醛和苯胺的多组分反应来实现。 一种有效的方法涉及三组分一锅法反应,其中巴比妥酸、醛和苯胺一起反应 。这种方法的优点是可以方便地合成在苯环上具有不同取代基的嘧啶并喹啉二酮。
工业生产方法
该化合物的工业生产可以通过使用球磨机进行机械化学合成来实现。 这种方法涉及一锅法、无催化剂和无溶剂途径,在温和的反应条件下开发所需的产物 。这种方法具有成本效益且对环境友好,使其适合大规模生产。
化学反应分析
反应类型
6-氯-10-(3-氯苯基)嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮经历各种类型的化学反应,包括:
氧化: 该化合物可以被氧化以形成喹啉衍生物。
还原: 还原反应可以导致二氢衍生物的形成。
取代: 氯取代基可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 使用硼氢化钠 (NaBH₄) 和氢化铝锂 (LiAlH₄) 等还原剂。
取代: 胺、硫醇和醇盐等亲核试剂通常用于取代反应。
主要形成的产物
氧化: 喹啉衍生物。
还原: 二氢衍生物。
取代: 根据所用亲核试剂的不同,各种取代的嘧啶并喹啉。
科学研究应用
6-氯-10-(3-氯苯基)嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮在科学研究中有多种应用:
化学: 用作合成更复杂杂环化合物的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究其在治疗各种疾病中作为治疗剂的潜在用途。
工业: 用于开发具有特定性能的新材料。
作用机制
6-氯-10-(3-氯苯基)嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮的作用机制涉及与酶和受体等分子靶标的相互作用。该化合物可以与 DNA 和蛋白质结合,导致其功能受到抑制。 这种相互作用会导致细胞过程的破坏,最终导致细胞死亡 。
相似化合物的比较
类似化合物
嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮: 缺少氯取代基和氯苯基。
吡啶并[2,3-d]嘧啶: 类似的核结构,但取代基不同。
喹啉衍生物: 类似的喹啉核,但官能团不同。
独特性
6-氯-10-(3-氯苯基)嘧啶并[4,5-b]喹啉-2,4(3H,10H)-二酮的独特之处在于其特定的氯取代基和氯苯基,这些取代基有助于其独特的化学和生物特性。 这些取代基可以增强化合物的稳定性、反应性和与类似化合物相比的潜在生物活性 。
属性
分子式 |
C17H9Cl2N3O2 |
|---|---|
分子量 |
358.2 g/mol |
IUPAC 名称 |
6-chloro-10-(3-chlorophenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C17H9Cl2N3O2/c18-9-3-1-4-10(7-9)22-14-6-2-5-13(19)11(14)8-12-15(22)20-17(24)21-16(12)23/h1-8H,(H,21,23,24) |
InChI 键 |
BCAQZMZNHADOKP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=C4C2=NC(=O)NC4=O)C(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11672365.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11672374.png)
![N-{4-[(1E)-1-{2-[4-(morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}ethyl]phenyl}acetamide](/img/structure/B11672377.png)
![(5E)-2-sulfanylidene-5-[(2,3,4-trimethoxyphenyl)methylidene]imidazolidin-4-one](/img/structure/B11672391.png)
![4-{2,5-dimethyl-3-[(E)-(2-{[2-nitro-4-(trifluoromethyl)phenyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11672398.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11672408.png)
![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11672409.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11672418.png)

![(5Z)-5-{5-chloro-2-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11672428.png)

![Ethyl 4-{[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]amino}benzoate](/img/structure/B11672437.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11672438.png)
